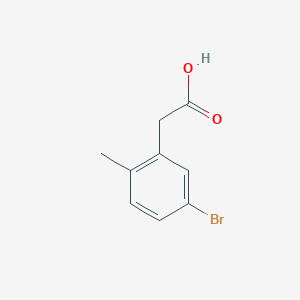

2-(5-Bromo-2-methylphenyl)acetic acid

Description

Properties

IUPAC Name |

2-(5-bromo-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGAACARPAMSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679676 | |

| Record name | (5-Bromo-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854646-94-9 | |

| Record name | 5-Bromo-2-methylbenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854646-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Bromo-2-methylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(5-Bromo-2-methylphenyl)acetic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-methylphenyl)acetic acid, identified by the CAS number 854646-94-9, is a substituted phenylacetic acid derivative that has emerged as a critical intermediate in the synthesis of contemporary pharmaceuticals.[1] Its structural features, namely the bromine and methyl substitutions on the phenyl ring, provide a versatile scaffold for medicinal chemists to elaborate upon, enabling the construction of complex molecular architectures with significant therapeutic potential. This guide offers a comprehensive overview of this compound, from its fundamental properties to its synthesis and pivotal role in drug development, with a particular focus on its application as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes.[2][3]

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a synthetic intermediate is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 854646-94-9 | [1] |

| Molecular Formula | C₉H₉BrO₂ | [1] |

| Molecular Weight | 229.07 g/mol | [1] |

| Appearance | Solid | - |

| Purity (typical) | ≥98% | - |

Safety and Handling

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. A logical and well-documented approach involves the bromination of a suitable precursor followed by the introduction and subsequent hydrolysis of a nitrile group or through a multi-step process involving a Friedel-Crafts reaction. A plausible and industrially relevant synthetic route starts from the readily available o-toluic acid.

Synthetic Pathway Overview

Caption: Proposed synthetic pathway to this compound and related key intermediates.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-methylbenzoic acid from o-Toluic acid

This initial step involves the electrophilic aromatic substitution (bromination) of o-toluic acid. The methyl group is an ortho-, para-director; however, steric hindrance at the ortho position favors bromination at the para position relative to the methyl group.

-

Rationale: Concentrated sulfuric acid acts as a catalyst, enhancing the electrophilicity of bromine. The reaction is typically performed at room temperature to control the reaction rate and minimize side product formation.

-

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve o-toluic acid (1.0 eq.) in concentrated sulfuric acid.

-

Cool the mixture in an ice bath.

-

Slowly add bromine (1.5 eq.) dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture onto ice water, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to afford 5-bromo-2-methylbenzoic acid.[4]

-

Alternative Synthetic Approaches

While the above route is plausible for creating precursors, a more direct synthesis of phenylacetic acids can be envisioned through other classical organic reactions.

-

From 5-Bromo-2-methylbenzyl nitrile: The hydrolysis of the corresponding benzyl nitrile offers a direct route to the carboxylic acid. The nitrile itself can be prepared from 5-bromo-2-methylbenzyl bromide via nucleophilic substitution with a cyanide salt.

-

Rationale: This two-step sequence (halogenation of the methyl group followed by cyanation and hydrolysis) is a standard method for elongating a carbon chain by one carbon and introducing a carboxylic acid functionality.

-

Workflow:

-

Benzylic Bromination: 5-Bromo-2-methyltoluene is treated with N-bromosuccinimide (NBS) and a radical initiator like AIBN in a non-polar solvent such as carbon tetrachloride under reflux to yield 5-bromo-2-methylbenzyl bromide.

-

Cyanation: The resulting benzyl bromide is reacted with sodium or potassium cyanide in a polar aprotic solvent like DMSO or acetone to form 2-(5-bromo-2-methylphenyl)acetonitrile.

-

Hydrolysis: The nitrile is then hydrolyzed to the carboxylic acid under either acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH followed by acidification) conditions.

-

-

Caption: Alternative synthetic route via the corresponding benzyl nitrile.[5]

-

Willgerodt-Kindler Reaction: This reaction could potentially be employed starting from 5-bromo-2-methylacetophenone to yield the corresponding phenylacetic acid derivative. The reaction typically involves heating the ketone with sulfur and a secondary amine (like morpholine) to form a thioamide, which is then hydrolyzed.[6][7]

-

Rationale: The Willgerodt-Kindler reaction is a powerful method for converting aryl alkyl ketones to terminal carboxylic acids or their derivatives, effectively migrating the carbonyl functionality.

-

Analytical Characterization

The structural elucidation and purity assessment of this compound are crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data (Predicted and based on analogous structures)

| Technique | Expected Features |

| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.2-2.5 ppm. - A singlet for the methylene protons (CH₂) of the acetic acid moiety around δ 3.6-3.8 ppm. - Aromatic protons exhibiting characteristic splitting patterns (doublets and a doublet of doublets) in the δ 7.0-7.5 ppm region. - A broad singlet for the carboxylic acid proton (COOH) typically downfield (> δ 10 ppm), which is D₂O exchangeable. |

| ¹³C NMR | - A signal for the methyl carbon around δ 18-22 ppm. - A signal for the methylene carbon around δ 40-45 ppm. - Aromatic carbon signals between δ 120-140 ppm, with the carbon attached to bromine showing a characteristic lower chemical shift. - A signal for the carboxylic acid carbonyl carbon around δ 170-180 ppm. |

| Mass Spec. | - The molecular ion peak (M⁺) and/or the protonated molecule ([M+H]⁺) should be observable, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). |

| IR Spec. | - A broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹. - A sharp C=O stretch from the carboxylic acid around 1700-1725 cm⁻¹. - C-H stretches (aromatic and aliphatic) around 2850-3100 cm⁻¹. - C=C stretches from the aromatic ring in the 1450-1600 cm⁻¹ region. |

Application in Drug Development: The Case of Canagliflozin

The primary significance of this compound in the pharmaceutical industry lies in its role as a precursor to a key intermediate for the synthesis of Canagliflozin.[2] Canagliflozin is a potent and selective SGLT2 inhibitor that promotes the urinary excretion of glucose, thereby lowering blood glucose levels in patients with type 2 diabetes.[2]

The synthesis of Canagliflozin involves the coupling of a glucose derivative with a complex aglycone. The aglycone portion is constructed using a derivative of this compound. Specifically, the structurally similar compound, 2-((5-bromo-2-methylphenyl)methyl)-5-(4-fluorophenyl)thiophene, is a direct precursor in several patented synthetic routes.[2][8] This intermediate is prepared via a Friedel-Crafts reaction between 5-bromo-2-methylbenzoyl chloride and 2-(4-fluorophenyl)thiophene, followed by reduction of the resulting ketone.[8]

Caption: Role as a precursor in the synthesis of a key Canagliflozin intermediate.

The causality behind using this specific bromo-methylphenyl acetic acid derivative is multi-faceted:

-

Strategic Bromination: The bromine atom serves as a handle for further functionalization, often through metal-catalyzed cross-coupling reactions or by conversion to an organometallic reagent to introduce the thiophene moiety.

-

Methyl Group Influence: The methyl group's electronic and steric properties can influence the reactivity and conformation of the molecule, which can be crucial for achieving the desired biological activity and selectivity in the final drug molecule.

-

Established Synthetic Routes: The availability of scalable and efficient synthetic routes, as evidenced by numerous patents, makes this intermediate an economically viable choice for large-scale pharmaceutical production.[9][10]

Conclusion

This compound is a testament to the importance of well-designed chemical building blocks in modern drug discovery and development. Its straightforward, albeit multi-step, synthesis and its crucial role as a precursor to key intermediates for potent therapeutics like Canagliflozin highlight its value to the scientific community. A comprehensive understanding of its synthesis, characterization, and application provides researchers with the necessary knowledge to leverage this and similar scaffolds in the quest for novel and effective medicines.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]

- 3. CN105330706A - Canagliflozin intermediate preparation method - Google Patents [patents.google.com]

- 4. 5-Bromo-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. rndmate.com [rndmate.com]

- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 7. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 8. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 9. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]

- 10. CN104987320A - Preparation method of canagliflozin intermediates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(5-Bromo-2-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-(5-Bromo-2-methylphenyl)acetic acid, a crucial intermediate in the synthesis of various pharmaceutical compounds. Understanding these properties is paramount for optimizing reaction conditions, developing robust analytical methods, and predicting the compound's behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental rationale and theoretical underpinnings of the presented data.

Molecular Identity and Structural Characteristics

This compound is a substituted phenylacetic acid derivative. The presence of a bromine atom and a methyl group on the phenyl ring, in addition to the acetic acid moiety, imparts specific characteristics that influence its reactivity, solubility, and spectral properties.

Caption: Molecular structure of this compound.

Key Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 854646-94-9[1][2][3] |

| Molecular Formula | C₉H₉BrO₂[4] |

| Molecular Weight | 229.07 g/mol [4] |

| Physical Form | Solid[5] |

| Purity | Typically ≥98%[1][2] |

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and absorption, distribution, metabolism, and excretion (ADME) profile in drug development.

Melting and Boiling Points

| Property | Value | Experimental Context |

| Melting Point | 93.5-94.5 °C[5] | The melting point is a crucial indicator of purity. A sharp melting range, as indicated here, suggests a high degree of purity. The determination is typically performed using a capillary melting point apparatus. |

| Boiling Point | 344.7 ± 27.0 °C (at 760 mmHg)[5] | This is a predicted value and indicates the compound's thermal stability. Experimental determination would require vacuum distillation to prevent decomposition at such high temperatures. |

Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | The hydrophobic phenyl ring and the bromine atom reduce water solubility, although the carboxylic acid group provides some polarity. |

| Methanol | Soluble | The polar protic nature of methanol allows for hydrogen bonding with the carboxylic acid group. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that can effectively solvate the molecule. |

| Acetone | Soluble | As a polar aprotic solvent, acetone can interact with the polar carboxylic acid group.[6] |

| Dichloromethane | Soluble | The overall nonpolar character of the molecule allows for solubility in this nonpolar solvent. |

| Hexane | Sparingly soluble | The polarity of the carboxylic acid group limits solubility in highly nonpolar solvents like hexane. |

Experimental Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the standard "shake-flask" method for determining the aqueous solubility of a compound, a cornerstone technique in pre-formulation studies.

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is critical and can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately quantify the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Calculate the solubility in appropriate units (e.g., mg/mL, µg/mL, or Molarity). The experiment should be performed in triplicate to ensure reproducibility.

Acidity (pKa)

The pKa is a measure of the acidity of the carboxylic acid proton. For bromoacetic acid, the pKa is approximately 2.86, which is significantly lower than that of acetic acid (pKa ≈ 4.76). This increased acidity is due to the electron-withdrawing inductive effect of the bromine atom, which stabilizes the resulting carboxylate anion.[7][8][9] It is expected that this compound will have a pKa in a similar range, influenced by the electronic effects of the substituents on the phenyl ring.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol to ensure complete dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) using a precision burette.

-

pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH electrode as the titrant is added.

-

Data Plotting: Plot the measured pH values against the volume of NaOH added.

-

pKa Determination: The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point). This point is identified as the midpoint of the steepest part of the titration curve.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water. It is a critical parameter in drug discovery for predicting membrane permeability and overall ADME properties. While an experimental LogP for this specific compound is not available, prediction methods can provide a useful estimate. Given the presence of the hydrophobic phenyl ring and bromine atom, a moderately high LogP value is expected.

Spectroscopic Profile

Spectroscopic data is essential for the structural elucidation and confirmation of the compound's identity. The following are predicted spectral characteristics based on the analysis of similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift. |

| ~7.3-7.5 | Multiplet | 3H | Aromatic-H | The three protons on the phenyl ring will appear as a complex multiplet due to their different chemical environments and spin-spin coupling. |

| ~3.6 | Singlet | 2H | -CH₂- | The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group will appear as a singlet. |

| ~2.3 | Singlet | 3H | -CH₃ | The three protons of the methyl group attached to the phenyl ring will appear as a singlet. |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is typically found in this region. |

| ~130-140 | Aromatic C-Br, C-CH₃, C-CH₂ | The quaternary carbons of the phenyl ring will have distinct chemical shifts. |

| ~125-135 | Aromatic CH | The carbons of the phenyl ring bearing protons will appear in this range. |

| ~40 | -CH₂- | The methylene carbon is shielded and appears at a lower chemical shift. |

| ~20 | -CH₃ | The methyl carbon is the most shielded carbon and appears at the lowest chemical shift. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid)[7] |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| ~1200-1300 | Medium | C-O stretch (carboxylic acid) |

| ~800-900 | Strong | C-H bend (aromatic, out-of-plane) |

| ~550-650 | Medium | C-Br stretch |

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 228/230 | Molecular ion peak ([M]⁺) showing the characteristic isotopic pattern for a bromine-containing compound (¹⁹Br and ⁸¹Br are in a ~1:1 ratio). |

| 183/185 | Loss of the carboxylic acid group (-COOH). |

| 104 | Loss of bromine from the [M-COOH]⁺ fragment. |

Experimental Protocol: Compound Characterization by HPLC-MS

HPLC-MS is a powerful technique for confirming the identity and purity of a compound.

Caption: Workflow for compound characterization by HPLC-MS.

Stability and Reactivity

Substituted phenylacetic acids are generally stable under normal storage conditions. However, they can undergo reactions typical of carboxylic acids and aromatic compounds.

-

Esterification: The carboxylic acid group can be readily esterified by reaction with an alcohol in the presence of an acid catalyst.

-

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., formation of an acid chloride).

-

Aromatic Substitution: The phenyl ring can undergo further electrophilic aromatic substitution, with the positions of substitution directed by the existing bromo and methyl groups.

-

Potential for Decarboxylation: At high temperatures, decarboxylation may occur, although this is not typically observed under normal conditions.

Synthesis and Purification

A common synthetic route to this compound involves the following key steps:

Caption: A potential synthetic pathway to the target compound.

Purification: The crude product is typically purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Conclusion

The physicochemical properties of this compound are dictated by the interplay of its functional groups. This guide has provided a detailed overview of these properties, along with the experimental methodologies for their determination. A thorough understanding of this information is essential for the effective use of this compound in research and development, particularly in the synthesis of novel pharmaceutical agents.

References

- 1. jbzml.com [jbzml.com]

- 2. proactivemr.com [proactivemr.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. Bromoacetic acid - Wikipedia [en.wikipedia.org]

- 9. theclinivex.com [theclinivex.com]

An In-depth Technical Guide to the Structural Analysis of 2-(5-Bromo-2-methylphenyl)acetic Acid

Introduction: The Significance of Substituted Phenylacetic Acids in Modern Drug Discovery

Substituted phenylacetic acids represent a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Their prevalence is particularly notable in the development of non-steroidal anti-inflammatory drugs (NSAIDs).[1][3] The archetypal NSAID, diclofenac, is itself a phenylacetic acid derivative.[2][3] The therapeutic efficacy of these compounds often stems from their ability to modulate inflammatory pathways, a key area of investigation being the inhibition of enzymes such as cyclooxygenase (COX) and microsomal prostaglandin E2 synthase-1 (mPGES-1).[4][5][6] The latter is a particularly attractive target as it is involved in the specific production of pro-inflammatory prostaglandin E2, and its inhibition may offer a more targeted anti-inflammatory effect with potentially fewer side effects than traditional NSAIDs.[4][5][6][7][8]

This guide focuses on 2-(5-Bromo-2-methylphenyl)acetic acid, a molecule of interest within this chemical class. Its structural features—a bromine atom, a methyl group, and a carboxylic acid moiety on a phenylacetic acid backbone—provide a unique combination of steric and electronic properties that are pertinent to its potential biological activity and make it a valuable synthon for further chemical elaboration. A thorough understanding of its three-dimensional structure and physicochemical properties is paramount for any research and development endeavor.

This document provides a comprehensive technical overview of the methodologies employed in the complete structural elucidation of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale for the selection and application of each analytical technique.

Core Molecular Attributes

A foundational understanding of the molecule's basic properties is essential before delving into advanced structural analysis.

| Property | Value | Source |

| CAS Number | 854646-94-9 | [4](--INVALID-LINK--) |

| Molecular Formula | C₉H₉BrO₂ | [4](--INVALID-LINK--) |

| Molecular Weight | 229.07 g/mol | [4](--INVALID-LINK--) |

Synthetic Strategies: A Brief Overview

While a detailed synthetic guide is beyond the scope of this document, it is pertinent to mention that phenylacetic acids can be synthesized through various established methods. These include the hydrolysis of benzyl cyanides, the Willgerodt-Kindler reaction of acetophenones, and the carbonylation of benzyl halides.[9][10][11] The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the aromatic ring.

Part 1: Elucidation of the Covalent Structure

The primary objective of this phase of analysis is to confirm the connectivity of the atoms within the molecule. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Rationale for Experimental Choices:

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, their relative numbers (through integration), and their proximity to other protons (through spin-spin coupling).

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

Predicted Spectroscopic Data:

Due to the absence of publicly available experimental spectra for this compound, the following data has been generated using established NMR prediction algorithms and knowledge of chemical shift trends for similar structures.[12][13][14][15][16][17][18][19]

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet | 1H | -COOH |

| ~7.35 | Doublet | 1H | Ar-H |

| ~7.20 | Doublet of doublets | 1H | Ar-H |

| ~7.05 | Doublet | 1H | Ar-H |

| ~3.65 | Singlet | 2H | -CH₂- |

| ~2.30 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~178 | -COOH |

| ~138 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~120 | Ar-C |

| ~40 | -CH₂- |

| ~20 | -CH₃ |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

DOT Diagram: NMR Analysis Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and valuable information about its structure through fragmentation patterns.

Rationale for Experimental Choices:

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the molecular formula.

-

Electron Ionization (EI): A common ionization technique that induces fragmentation, providing structural clues.

Predicted Mass Spectrometry Data:

Table 3: Predicted High-Resolution Mass Spectrum Data

| Ion | Calculated m/z |

| [M]⁺ | 227.9835 (for ⁷⁹Br), 229.9815 (for ⁸¹Br) |

| [M+H]⁺ | 228.9913 (for ⁷⁹Br), 230.9893 (for ⁸¹Br) |

| [M+Na]⁺ | 250.9732 (for ⁷⁹Br), 252.9712 (for ⁸¹Br) |

Expected Fragmentation Pattern (EI-MS):

In an EI-MS experiment, the molecular ion will undergo fragmentation. Key expected fragments for this compound include:[20][21][22][23][24]

-

Loss of the carboxylic acid group (-COOH, 45 Da): A significant fragment at m/z 182.9385 (for ⁷⁹Br) and 184.9365 (for ⁸¹Br).

-

Benzylic cleavage: A fragment corresponding to the bromomethylphenyl cation.

DOT Diagram: Predicted Mass Spectrometry Fragmentation

Caption: Predicted major fragmentation pathway in EI-MS.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural features.

Part 2: Vibrational Spectroscopy and Solid-State Structure

While NMR and MS define the covalent structure, infrared spectroscopy and X-ray crystallography provide information about the functional groups and the precise three-dimensional arrangement of the molecule in the solid state.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| ~3000-2850 | C-H stretch | sp³ C-H |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1470 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~900 | O-H bend | Carboxylic acid |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.[25][26][27][28][29]

Single-Crystal X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[30][31][32][33][34]

Rationale for Use:

Although a more complex technique, X-ray crystallography offers unambiguous structural determination, which is the gold standard in chemical analysis.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

-

Structural Analysis: Analyze the resulting structure to determine precise bond lengths, angles, and intermolecular interactions.

DOT Diagram: X-ray Crystallography Workflow

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion and Future Perspectives

The comprehensive structural analysis of this compound, employing a suite of spectroscopic and crystallographic techniques, provides the foundational data necessary for its potential application in drug discovery and development. The predicted data presented in this guide serves as a robust framework for the experimental characterization of this molecule. Given the established role of phenylacetic acid derivatives as anti-inflammatory agents,[1][35][36] particularly as inhibitors of mPGES-1,[4][5][6][7][8] this compound represents a promising lead for further investigation. Future work should focus on obtaining experimental verification of the predicted data, exploring its biological activity in relevant assays, and utilizing the detailed structural information for the rational design of novel analogues with enhanced therapeutic potential.

References

- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 2. Phenylacetic acids | Fisher Scientific [fishersci.com]

- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Phenylacetic acid - Sciencemadness Wiki [sciencemadness.org]

- 12. NP-MRD: 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770) [np-mrd.org]

- 13. Solved interpret the 1H NMR and 13C NMR of the compound | Chegg.com [chegg.com]

- 14. acdlabs.com [acdlabs.com]

- 15. Visualizer loader [nmrdb.org]

- 16. Visualizer loader [nmrdb.org]

- 17. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 18. youtube.com [youtube.com]

- 19. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 20. chemguide.co.uk [chemguide.co.uk]

- 21. researchgate.net [researchgate.net]

- 22. scienceready.com.au [scienceready.com.au]

- 23. m.youtube.com [m.youtube.com]

- 24. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 25. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

- 27. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 28. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 29. chem.libretexts.org [chem.libretexts.org]

- 30. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 31. pubs.acs.org [pubs.acs.org]

- 32. excillum.com [excillum.com]

- 33. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 34. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 35. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]

A Comprehensive Spectroscopic and Structural Elucidation of 2-(5-Bromo-2-methylphenyl)acetic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Bromo-2-methylphenyl)acetic acid, a substituted phenylacetic acid derivative, represents a key structural motif in medicinal chemistry and materials science. As with any synthesized compound destined for high-stakes applications such as drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide the foundational data for this characterization.

This technical guide offers a detailed exploration of the spectroscopic data for this compound. Moving beyond a simple presentation of data, this document delves into the rationale behind the observed spectral features, providing a framework for researchers to interpret and validate the structure of this and similar molecules. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, ensuring both scientific rigor and practical applicability.

Molecular Structure and Isomeric Considerations

A foundational understanding of the molecule's architecture is crucial for interpreting its spectroscopic signatures. This compound possesses a benzene ring substituted with a bromine atom, a methyl group, and an acetic acid moiety. The relative positions of these substituents are critical for defining the molecule's chemical environment and, consequently, its spectral output.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed picture of the molecular connectivity can be constructed.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of labile protons, such as the carboxylic acid proton.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees.

-

Set the relaxation delay to at least 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for observing quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

¹H NMR Spectral Data and Interpretation

Note: The following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds, as direct experimental data was not publicly available.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~11-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| 2 | ~7.3-7.4 | Doublet | 1H | Ar-H | This proton is ortho to the bromine and meta to the acetic acid group. The electron-withdrawing effect of the bromine will deshield this proton. It will appear as a doublet due to coupling with the adjacent aromatic proton. |

| 3 | ~7.1-7.2 | Doublet of Doublets | 1H | Ar-H | This proton is situated between the bromine and the methyl group. It will be split by two neighboring aromatic protons, resulting in a doublet of doublets. |

| 4 | ~7.0-7.1 | Doublet | 1H | Ar-H | This proton is ortho to the acetic acid group and meta to the bromine. It will appear as a doublet due to coupling with the adjacent aromatic proton. |

| 5 | ~3.6-3.7 | Singlet | 2H | -CH₂- | The methylene protons of the acetic acid moiety are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and thus appear as a singlet. |

| 6 | ~2.2-2.3 | Singlet | 3H | -CH₃ | The methyl protons are attached to the aromatic ring and are chemically equivalent, resulting in a singlet. |

¹³C NMR Spectral Data and Interpretation

Note: The following data is predicted based on established principles of NMR spectroscopy and analysis of similar compounds.

| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| 1 | ~175-180 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears in this characteristic downfield region. |

| 2 | ~138-140 | Ar-C (quaternary) | The aromatic carbon attached to the methyl group. |

| 3 | ~133-135 | Ar-C (quaternary) | The aromatic carbon attached to the acetic acid group. |

| 4 | ~131-133 | Ar-CH | The aromatic carbon ortho to the bromine. |

| 5 | ~129-131 | Ar-CH | The aromatic carbon between the bromine and methyl groups. |

| 6 | ~127-129 | Ar-CH | The aromatic carbon ortho to the acetic acid group. |

| 7 | ~120-122 | Ar-C (quaternary) | The aromatic carbon attached to the bromine atom. The heavy atom effect of bromine can influence the chemical shift. |

| 8 | ~38-42 | -CH₂- | The methylene carbon of the acetic acid group. |

| 9 | ~18-22 | -CH₃ | The methyl carbon attached to the aromatic ring. |

NMR Interpretation Workflow

Caption: Workflow for structural elucidation using NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation:

-

Solid Phase (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid | The broadness of this peak is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[1][2] |

| ~2950-3050 | Medium, Sharp | C-H stretch | Aromatic & Alkyl | These sharp peaks, often superimposed on the broad O-H stretch, correspond to the C-H bonds of the aromatic ring and the methyl/methylene groups. |

| ~1700-1720 | Strong, Sharp | C=O stretch | Carboxylic Acid | This intense absorption is characteristic of the carbonyl group in a hydrogen-bonded carboxylic acid. Conjugation with the aromatic ring can slightly lower this frequency.[1][2] |

| ~1600 & ~1475 | Medium | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring. |

| ~1210-1320 | Strong | C-O stretch | Carboxylic Acid | This band arises from the stretching of the carbon-oxygen single bond in the carboxylic acid group.[2] |

| ~920 | Broad, Medium | O-H bend | Carboxylic Acid | This out-of-plane bending vibration is another characteristic feature of a dimeric carboxylic acid. |

| Below 850 | Medium-Strong | C-H bend & C-Br stretch | Aromatic & Halogen | The out-of-plane C-H bending vibrations can give information about the substitution pattern of the aromatic ring. The C-Br stretch typically appears in the lower frequency "fingerprint" region. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for inducing fragmentation, while softer ionization methods like Electrospray Ionization (ESI) are excellent for determining the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectral Data and Interpretation (Predicted for EI)

-

Molecular Ion (M⁺): The molecular weight of C₉H₉BrO₂ is approximately 228/230 g/mol . Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with nearly equal intensity, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

-

Key Fragmentation Pathways:

-

Loss of -COOH (m/z 45): A common fragmentation for carboxylic acids is the loss of the carboxyl group, leading to a fragment at m/z 183/185.

-

Loss of Br (m/z 79/81): Cleavage of the carbon-bromine bond would result in a fragment at m/z 149.

-

Benzylic Cleavage: The bond between the methylene group and the aromatic ring can break, leading to the formation of a tropylium-like cation.

-

Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides a self-validating system for the structural confirmation of this compound. The characteristic signals in each spectroscopic technique correlate logically to the specific structural features of the molecule. For researchers in drug discovery and development, a thorough understanding and application of these analytical methodologies are indispensable for ensuring the identity, purity, and quality of their compounds, thereby upholding the principles of scientific integrity and contributing to the successful advancement of their research endeavors.

References

An In-depth Technical Guide to the Solubility of 2-(5-Bromo-2-methylphenyl)acetic Acid in Organic Solvents

Abstract

Introduction: The Significance of Solubility in Pharmaceutical Sciences

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the pharmaceutical industry.[1] For active pharmaceutical ingredients (APIs), solubility profoundly influences bioavailability, dosage form design, and the ease of manufacturing. Poor solubility can lead to challenges in formulation, erratic absorption, and ultimately, suboptimal therapeutic efficacy. Therefore, a comprehensive understanding of an API's solubility profile in various solvents is a cornerstone of pre-formulation studies and rational drug development.

2-(5-Bromo-2-methylphenyl)acetic acid is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid group, a phenyl ring, a methyl group, and a bromine atom, suggests a nuanced solubility behavior that will be dictated by the interplay of polarity, hydrogen bonding capability, and molecular size. This guide will equip the researcher with the necessary tools to empirically determine and interpret the solubility of this compound.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of solubility.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

-

Polar Solvents: These solvents possess large dipole moments and are capable of forming hydrogen bonds. Examples include water, methanol, and ethanol. The carboxylic acid moiety of this compound can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents.

-

Aprotic Polar Solvents: Solvents like acetone and ethyl acetate have significant dipole moments but lack O-H or N-H bonds, making them incapable of donating hydrogen bonds. They can, however, accept hydrogen bonds.

-

Nonpolar Solvents: These solvents, such as hexane and toluene, have low dielectric constants and minimal dipole moments. The bulky, nonpolar phenyl ring in this compound suggests some affinity for these solvents.

The overall solubility of this compound in a given solvent will be a balance between the polar interactions of the carboxylic acid group and the nonpolar nature of the substituted phenyl ring. It is anticipated that the compound will exhibit good solubility in polar organic solvents like alcohols and ketones, and limited solubility in nonpolar hydrocarbon solvents.

Safety & Handling of this compound

Prior to any experimental work, a thorough review of the Safety Data Sheet (SDS) is mandatory. The following is a summary of the known hazards associated with this compound.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate footwear must be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated fume hood to minimize inhalation of dust or vapors.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium shake-flask method is the gold-standard technique for determining the thermodynamic solubility of a compound.[3] This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Scintillation vials with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled incubator or water bath

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process:

References

A Comprehensive Technical Guide to the Synthesis of 2-(5-Bromo-2-methylphenyl)acetic Acid: Starting Materials and Strategic Routes

Introduction: The Significance of 2-(5-Bromo-2-methylphenyl)acetic Acid in Medicinal Chemistry

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its substituted phenylacetic acid scaffold is a common motif in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. For instance, it serves as a key intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] The strategic synthesis of this molecule is therefore of paramount importance to researchers and professionals in drug development. This in-depth guide provides a critical analysis of the primary starting materials and synthetic pathways for the preparation of this compound, offering field-proven insights into the causality behind experimental choices.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. The choice of a particular route will often depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. This guide will focus on three primary and logically sound synthetic strategies, providing a comparative analysis to aid in the selection of the most appropriate method for a given research or development context.

The three principal strategies that will be discussed are:

-

The Willgerodt-Kindler Reaction Pathway: A powerful transformation that converts an aryl alkyl ketone into a phenylacetic acid derivative.

-

The Benzyl Cyanide Pathway: A classic and reliable method involving the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by hydrolysis.

-

The Grignard Reagent Carboxylation Pathway: A fundamental organometallic approach for the formation of a new carbon-carbon bond to introduce the carboxylic acid moiety.

The logical flow of these synthetic strategies is depicted in the workflow diagram below.

Caption: Overview of the primary synthetic routes to this compound.

Part 1: The Willgerodt-Kindler Reaction Pathway

The Willgerodt-Kindler reaction is a unique and powerful method for converting aryl alkyl ketones into the corresponding amides or thioamides, which can then be hydrolyzed to carboxylic acids.[2] This reaction essentially involves the migration of the carbonyl group to the terminal carbon of the alkyl chain and its simultaneous oxidation. The Kindler modification, which utilizes elemental sulfur and an amine (such as morpholine), is often more convenient and leads to a thioamide intermediate.[3]

Expertise & Experience: The Willgerodt-Kindler reaction is particularly advantageous when the corresponding aryl alkyl ketone is readily accessible. While it may appear to be a "messy" reaction with the potential for side products, modern modifications, including the use of microwave-assisted heating, have led to high-yielding and more environmentally friendly protocols.[4] The key to a successful Willgerodt-Kindler reaction lies in the careful control of reaction conditions, particularly temperature and reaction time.

Reaction Mechanism

The mechanism of the Willgerodt-Kindler reaction is complex and involves several steps. A plausible mechanism is depicted below:

References

A Technical Guide to the Potential Biological Activity of 2-(5-Bromo-2-methylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction and Rationale

2-(5-Bromo-2-methylphenyl)acetic acid is a halogenated derivative of phenylacetic acid. While direct, extensive biological data for this specific molecule is not widely published, its core structure is emblematic of a class of compounds with profound significance in pharmacology: the arylalkanoic acids. This class is the chemical backbone for the majority of non-steroidal anti-inflammatory drugs (NSAIDs), including widely-used agents like diclofenac and ibuprofen.[1][2] The structural analogy between this compound and established NSAIDs provides a strong rationale for investigating its potential as a modulator of inflammatory pathways.

This guide synthesizes this structural rationale with established pharmacological principles to outline the hypothesized biological activity, proposed mechanism of action, and a comprehensive, field-proven experimental workflow to validate its potential as a novel anti-inflammatory agent. The primary hypothesis is that this compound functions as an inhibitor of cyclooxygenase (COX) enzymes, a cornerstone mechanism for NSAID efficacy.[3][4]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is critical for any biological investigation.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₂ | [5] |

| Molecular Weight | 229.07 g/mol | [5] |

| CAS Number | 854646-94-9 | [5] |

| Appearance | White to off-white crystalline solid (Predicted) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, DMSO (Predicted) | [6] |

Note: Some properties are predicted based on structurally similar compounds.

Proposed Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The primary hypothesis is that this compound exerts anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes.[3]

The COX Inflammatory Pathway: COX enzymes, existing in two main isoforms (COX-1 and COX-2), are pivotal in the inflammatory cascade.[7] They catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), which is the precursor to various pro-inflammatory prostaglandins.[8]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain gastrointestinal mucosal integrity and regulate renal blood flow.[3]

-

COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain, fever, and inflammation.[9]

The therapeutic effect of most NSAIDs stems from the inhibition of COX-2, while the common side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[4][10] Therefore, a compound that selectively inhibits COX-2 over COX-1 is often a key objective in modern drug development.[3]

Caption: Proposed inhibition of COX-1 and COX-2 by the test compound.

Experimental Validation Workflow

A tiered approach, moving from targeted biochemical assays to more complex cellular and in vivo models, provides the most robust framework for validating the hypothesized activity.

Caption: A tiered experimental workflow for validating biological activity.

Step 1: In Vitro COX-1 and COX-2 Inhibition Assays

Causality: This is the most direct test of the primary hypothesis. By using purified enzymes, we can precisely measure the compound's ability to inhibit COX-1 and COX-2 activity, and importantly, determine its selectivity.[8][11] A high COX-2/COX-1 selectivity ratio is a desirable characteristic for minimizing side effects.[3]

Protocol: Fluorometric COX Inhibitor Screening Assay [12]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 and ovine COX-1 enzymes in the provided assay buffer and keep on ice.

-

Prepare a 10X stock solution of the test compound, this compound, in DMSO. Create a serial dilution series (e.g., 8-point) in assay buffer.

-

Prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[13]

-

-

Assay Plate Setup (96-well plate):

-

Enzyme Control (EC) wells: Add 10 µL of assay buffer.

-

Inhibitor Control (IC) wells: Add a known inhibitor like Celecoxib.

-

Test Sample (S) wells: Add 10 µL of each dilution of the test compound.

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

-

Add 80 µL of the Reaction Mix to all wells.

-

Add 10 µL of the diluted enzyme (COX-1 or COX-2) to the appropriate wells.

-

Initiate the reaction by adding 10 µL of a freshly prepared Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

-

-

Data Acquisition:

-

Immediately measure fluorescence kinetically in a plate reader (Excitation: 535 nm / Emission: 587 nm) at 25°C for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the Enzyme Control.

-

Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

-

Data Presentation:

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >10 | ~0.1 | >100 |

| Indomethacin (Control) | ~0.1 | ~0.5 | ~0.2 |

Step 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay

Causality: This assay moves from a purified enzyme system to a more biologically relevant cellular context. It validates whether the compound can cross the cell membrane and inhibit COX-2 activity within the cell, which is induced by an inflammatory stimulus like lipopolysaccharide (LPS).[14] Measuring the downstream product, PGE₂, provides a robust indicator of intracellular COX-2 inhibition.[15][16]

Protocol: LPS-Induced PGE₂ Production in RAW 264.7 Macrophages [15]

-

Cell Culture:

-

Plate RAW 264.7 murine macrophage cells in 12-well plates at a density of 4 x 10⁵ cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various concentrations of the test compound (dissolved in culture medium) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Indomethacin).

-

-

Inflammatory Stimulation:

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce COX-2 expression and subsequent PGE₂ production.[17]

-

Incubate for 16-24 hours.

-

-

Sample Collection & Analysis:

-

Collect the cell culture supernatant from each well.

-

Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

Concurrently, perform an MTS or similar cell viability assay on cells treated with the test compound alone to ensure that the reduction in PGE₂ is not due to cytotoxicity.[14]

-

-

Data Analysis:

-

Calculate the percentage reduction in PGE₂ production for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value for the inhibition of PGE₂ production.

-

Step 3: In Vivo Carrageenan-Induced Paw Edema Model

Causality: This is a standard and well-characterized preclinical model for evaluating the efficacy of acute anti-inflammatory agents.[18][19] Injection of carrageenan into a rodent's paw induces a localized inflammatory response characterized by edema (swelling).[20] The ability of a systemically administered compound to reduce this swelling provides strong evidence of its in vivo anti-inflammatory activity.[21][22]

Protocol: Rat Carrageenan-Induced Paw Edema [19]

-

Animal Acclimation:

-

Use male Wistar rats (180-200g). Acclimate the animals to laboratory conditions for at least one week.

-

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, orally)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, orally)

-

Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, orally)

-

-

Administer the respective treatments one hour before the carrageenan injection.

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.

-

-

Measurement of Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection. The peak inflammation typically occurs around 4 hours.[19]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

Conclusion and Future Directions

This guide outlines a logical and scientifically rigorous pathway to investigate the potential biological activity of this compound. Based on its structural similarity to known NSAIDs, there is a strong hypothesis for its role as a COX inhibitor. The proposed multi-tiered experimental workflow, progressing from in vitro enzymatic assays to cellular and in vivo models, provides a comprehensive framework to test this hypothesis, determine its potency and selectivity, and evaluate its preclinical efficacy.

Positive results from this validation cascade would warrant further investigation into its pharmacokinetic and toxicological (ADMET) profile, exploration of its effects on other inflammatory mediators (e.g., cytokines like TNF-α, IL-6), and potential structure-activity relationship (SAR) studies to optimize its activity and safety profile.

References

- 1. Phenylacetic acid derivative: Significance and symbolism [wisdomlib.org]

- 2. [Nonsteroidal anti-inflammatory agents. 19. Synthesis and activity of stereomeric phenylacetic homologues] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pacificbiochem.com [pacificbiochem.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 10. pnas.org [pnas.org]

- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. Inhibition of lipopolysaccharide-induced nitric oxide and prostaglandin E2 production by chloroform fraction of Cudrania tricuspidata in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. criver.com [criver.com]

- 22. mdpi.com [mdpi.com]

The Strategic Utility of 2-(5-Bromo-2-methylphenyl)acetic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular targets. 2-(5-Bromo-2-methylphenyl)acetic acid, a seemingly unassuming substituted phenylacetic acid derivative, has emerged as a highly valuable and versatile scaffold. Its utility lies in the orthogonal reactivity of its key functional groups: a carboxylic acid amenable to a wide range of coupling reactions, and an aryl bromide that serves as a handle for carbon-carbon and carbon-heteroatom bond formation. This unique combination allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, offering field-proven insights and detailed protocols for the discerning researcher.

Physicochemical Properties and Spectral Data

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application.

| Property | Value |

| CAS Number | 91746-63-5 |

| Molecular Formula | C₉H₉BrO₂ |

| Molecular Weight | 229.07 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |

Note: Physical properties such as melting point may vary slightly depending on the purity of the sample.

Synthesis of this compound: A Practical Approach

While this compound is commercially available, an understanding of its synthesis is crucial for cost-effective scale-up and for the preparation of analogues. A robust and logical synthetic route commences from the readily available 2-methylbenzoic acid.

Step 1: Regioselective Bromination of 2-Methylbenzoic Acid

The initial step involves the electrophilic bromination of 2-methylbenzoic acid to introduce the bromine atom at the desired position. The methyl group is an ortho-, para-director, and the carboxylic acid is a meta-director. The position para to the activating methyl group is sterically hindered by the adjacent carboxylic acid. Therefore, the bromination is directed to the position meta to the deactivating carboxylic acid and para to the activating methyl group, yielding 5-bromo-2-methylbenzoic acid as the major product.

Experimental Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

-

To a stirred solution of 2-methylbenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of sulfuric and acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by pouring it into a mixture of ice and water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-bromo-2-methylbenzoic acid.

Step 2: Homologation to this compound

The conversion of 5-bromo-2-methylbenzoic acid to the target phenylacetic acid derivative can be achieved through several methods. One of the most effective is a multi-step sequence involving the conversion to an intermediate acetophenone followed by the Willgerodt-Kindler reaction.

-

Conversion to Acyl Chloride: 5-Bromo-2-methylbenzoic acid is first converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Friedel-Crafts Acylation: The acyl chloride can then be used in a Friedel-Crafts acylation, for instance, with a suitable methylating agent, though a more common route is to proceed to the acetophenone via other means. A more direct route to the acetophenone is often preferred.

-

Willgerodt-Kindler Reaction: The 5-bromo-2-methylacetophenone intermediate is then subjected to the Willgerodt-Kindler reaction. This remarkable transformation involves heating the ketone with sulfur and a secondary amine (typically morpholine) to yield a thioamide, which is subsequently hydrolyzed to the desired carboxylic acid.[1]

The mechanism of the Willgerodt-Kindler reaction is complex but is believed to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain.[1]

Caption: Simplified workflow of the Willgerodt-Kindler reaction.

Experimental Protocol: Willgerodt-Kindler Reaction

-

In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methylacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq).

-

Heat the reaction mixture to reflux (around 130-140 °C) for 6-12 hours.

-

Cool the mixture to room temperature and add a solution of aqueous sodium hydroxide (e.g., 20%).

-

Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thioamide.

-

Cool the reaction mixture and acidify with concentrated hydrochloric acid until a precipitate forms.

-

Filter the solid, wash with cold water, and dry.

-

The crude this compound can be purified by recrystallization.

Core Applications in Organic Synthesis

The synthetic utility of this compound stems from its ability to undergo a variety of transformations at its two distinct reactive sites.

Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The aryl bromide moiety is a prime substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide range of aryl and heteroaryl groups, creating complex biaryl structures that are prevalent in many biologically active molecules.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-